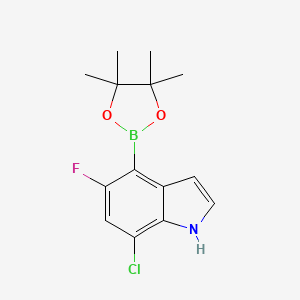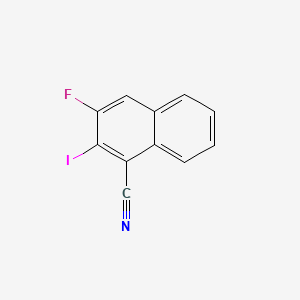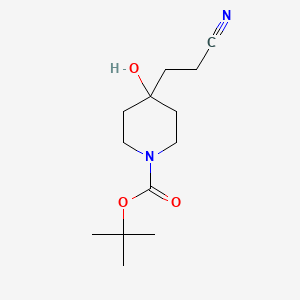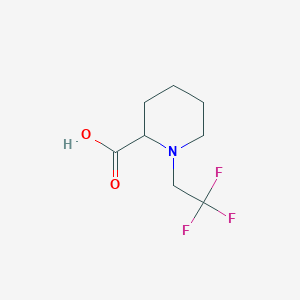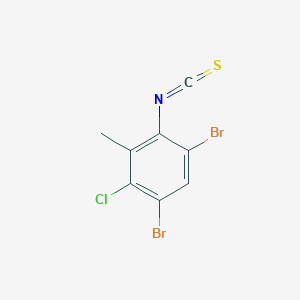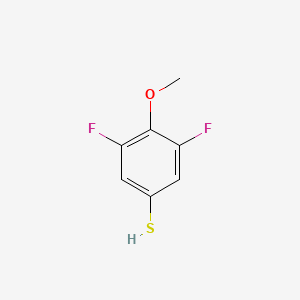![molecular formula C11H19N3O B13914680 2-[[Bis(2-aminoethyl)amino]methyl]phenol CAS No. 115395-65-8](/img/structure/B13914680.png)
2-[[Bis(2-aminoethyl)amino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Bis(2-aminoethyl)amino]methyl]phenol is an organic compound with the molecular formula C11H19N3O It is characterized by the presence of a phenol group substituted with a bis(2-aminoethyl)amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[Bis(2-aminoethyl)amino]methyl]phenol typically involves the reaction of 2-aminomethylphenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-[[Bis(2-aminoethyl)amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[[Bis(2-aminoethyl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its phenolic group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Tris(2-aminoethyl)amine: This compound has a similar structure but with three aminoethyl groups attached to a central nitrogen atom.
Bis(2-aminoethyl)amine: Similar to 2-[[Bis(2-aminoethyl)amino]methyl]phenol but lacks the phenolic group.
Uniqueness: this compound is unique due to the presence of both a phenolic group and bis(2-aminoethyl)amino group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Propiedades
Número CAS |
115395-65-8 |
|---|---|
Fórmula molecular |
C11H19N3O |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-[[bis(2-aminoethyl)amino]methyl]phenol |
InChI |
InChI=1S/C11H19N3O/c12-5-7-14(8-6-13)9-10-3-1-2-4-11(10)15/h1-4,15H,5-9,12-13H2 |
Clave InChI |
OUZADBXJLFZGCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(CCN)CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13914608.png)
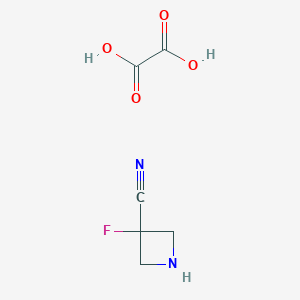
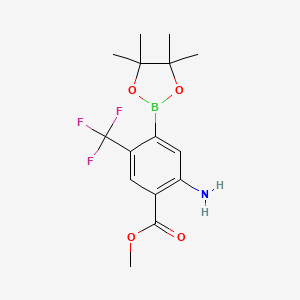
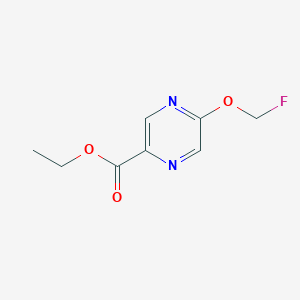
![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
